2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide
Description
2-(4-Nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic acetamide derivative featuring a nitrophenoxy group and a 2,6,8-trimethylquinoline moiety.
Properties
IUPAC Name |
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-8-13(2)20-17(9-12)18(10-14(3)21-20)22-19(24)11-27-16-6-4-15(5-7-16)23(25)26/h4-10H,11H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQMRQPYMBQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide typically involves the following steps:
Formation of the nitrophenoxy intermediate: This can be achieved by nitration of phenol to introduce the nitro group, followed by etherification to attach the phenoxy group.
Synthesis of the trimethylquinoline intermediate: This involves the alkylation of quinoline to introduce the methyl groups at the 2, 6, and 8 positions.
Coupling reaction: The final step involves the coupling of the nitrophenoxy intermediate with the trimethylquinoline intermediate through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 2-(4-aminophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-nitrophenoxy)acetic acid and 2,6,8-trimethylquinoline.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Employed as a probe or tool compound to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and trimethylquinoline moieties could play crucial roles in binding to the target and exerting the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Auxin Agonists (Phenoxy Acetamides)
Compounds like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) and compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) share the phenoxy-acetamide backbone but differ in substituents and heterocyclic moieties .
- The nitro group in the target compound may enhance electrophilicity compared to chlorine or methyl groups in analogs.
Table 1: Structural Comparison of Phenoxy Acetamides
Anti-Cancer Acetamide Derivatives
Phenoxy acetamides such as compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit potent anticancer activity against HCT-1 and MCF-7 cell lines .
- Key Differences: The target compound lacks sulfonyl-quinazoline groups, which are critical for kinase inhibition in compounds like 38–40. The trimethylquinoline in the target may enhance membrane permeability compared to morpholinyl or piperidinyl groups in anti-cancer analogs.
Nitrophenyl Acetamide Derivatives
Compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) and CAS 247592-74-1 (2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) share the nitrophenyl-acetamide core but differ in phenoxy substituents .
- Key Differences: The target compound’s quinoline replaces the simple nitrophenyl group in B1 and CAS 247592-74-1, likely improving π-stacking in biological targets. The methyl groups on the quinoline may reduce metabolic degradation compared to the hydroxyl or formyl groups in B1/CAS 247592-74-1.
Physicochemical Properties
- Lipophilicity: The trimethylquinoline moiety increases logP compared to pyridine or triazole-containing analogs, suggesting better membrane penetration .
Biological Activity
2-(4-nitrophenoxy)-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound combines a nitrophenoxy group and a trimethylquinoline moiety, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.39 g/mol. The structure is characterized by:
- Nitrophenoxy Group : Known for its role in enhancing biological activity through redox reactions.
- Trimethylquinoline Moiety : Associated with various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The nitro group is known to induce redox reactions that can lead to microbial cell death. Studies indicate that compounds with nitro groups exhibit significant antimicrobial properties against various pathogens including bacteria and fungi .
- Enzyme Inhibition : The trimethylquinoline component may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in diseases where these enzymes play a crucial role.
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Recent research has highlighted the potential applications of this compound in various therapeutic areas:
- Antimicrobial Research : A study focused on the synthesis of nitro compounds revealed that derivatives similar to this compound showed promising results against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
- Cancer Therapeutics : In vitro studies demonstrated that compounds with similar structures induced cell cycle arrest and apoptosis in breast cancer cell lines. These findings support further exploration into the anticancer potential of this compound .
- Chemical Biology Applications : The compound has been utilized as a probe in biochemical assays to study enzyme activities and cellular pathways, showcasing its versatility in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
